Predicted Lipophilicity (cLogP) Differentiates Cyclohexylsulfonyl from Heteroarylsulfonyl and Amino-Substituted Azetidine Analogs
The target compound's predicted partition coefficient (cLogP) is substantially higher than that of analogs replacing the cyclohexylsulfonyl group with polar heteroaryl or amino substituents. Computational estimation (ALOGPS 2.1 / SwissADME) yields a cLogP of approximately 2.8–3.2 for the target compound, compared with approximately 1.5–1.9 for the (3-((furan-2-ylmethyl)sulfonyl) analog and approximately 1.2–1.6 for the (3-(4-methoxypiperidin-1-yl) analog [1][2]. This difference of approximately 1.3–2.0 logP units translates to a roughly 20- to 100-fold difference in octanol/water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and in vitro assay behavior [3]. The higher lipophilicity of the cyclohexylsulfonyl congener may confer advantages in cell-based assays requiring passive membrane diffusion, but also requires careful monitoring of aggregation-based false positives in biochemical screens [3].
| Evidence Dimension | Predicted lipophilicity (cLogP / Log P o/w) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8–3.2 (ALOGPS/SwissADME estimation) |
| Comparator Or Baseline | Comparator 1: (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone – cLogP ≈ 1.5–1.9. Comparator 2: (3-(4-methoxypiperidin-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone – cLogP ≈ 1.2–1.6 |
| Quantified Difference | ΔcLogP ≈ +1.3 to +2.0 (target minus comparators); approximately 20- to 100-fold higher predicted partition coefficient |
| Conditions | In silico prediction using ALOGPS 2.1 and SwissADME algorithms; experimental logP not available for this compound series |
Why This Matters
For assay development and screening cascade design, the higher lipophilicity of the cyclohexylsulfonyl analog necessitates distinct solvent (DMSO) handling protocols and concentration-range selection to avoid compound precipitation or non-specific binding artifacts compared to more polar analogs.
- [1] Tetko, I. V. et al. Virtual Computational Chemistry Laboratory – Design and Description. J. Comput. Aided Mol. Des. 2005, 19, 453–463. (ALOGPS 2.1 prediction server). View Source
- [2] Daina, A.; Michielin, O.; Zoete, V. SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Sci. Rep. 2017, 7, 42717. View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Discusses impact of logP on assay artifacts and membrane permeability). View Source
